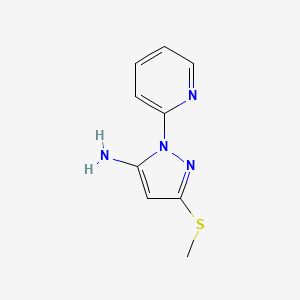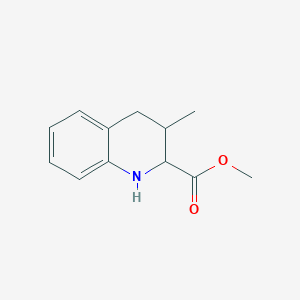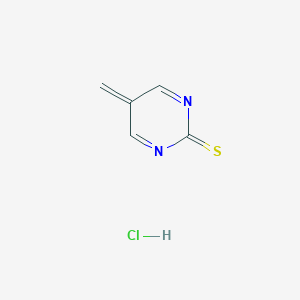
6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 6-(2-méthylpipéridin-1-yl)-1,2,3,4-tétrahydroquinoléine est un composé qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone. Les composés contenant des motifs pipéridine sont importants dans l'industrie pharmaceutique en raison de leur présence dans diverses classes de produits pharmaceutiques et de leurs activités biologiques .
Méthodes De Préparation
La synthèse du chlorhydrate de 6-(2-méthylpipéridin-1-yl)-1,2,3,4-tétrahydroquinoléine implique généralement la réaction de la 2-méthylpipéridine avec la 1,2,3,4-tétrahydroquinoléine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction telles que la température, la pression et le temps de réaction pour obtenir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Le chlorhydrate de 6-(2-méthylpipéridin-1-yl)-1,2,3,4-tétrahydroquinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs atomes d'hydrogène sont remplacés par d'autres groupes fonctionnels.
Applications de la recherche scientifique
Le chlorhydrate de 6-(2-méthylpipéridin-1-yl)-1,2,3,4-tétrahydroquinoléine a diverses applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est exploré pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 6-(2-méthylpipéridin-1-yl)-1,2,3,4-tétrahydroquinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques dans l'organisme. Le composé peut se lier à certains récepteurs ou enzymes, modulant leur activité et conduisant aux effets biologiques souhaités. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de 6-(2-méthylpipéridin-1-yl)-1,2,3,4-tétrahydroquinoléine peut être comparé à d'autres composés similaires, tels que :
Pipéridine : Une structure plus simple avec un cycle à six chaînons contenant un atome d'azote.
Quinoléine : Un composé bicyclique avec un cycle benzénique fusionné à un cycle pyridine.
Tétrahydroquinoléine : Un dérivé partiellement saturé de la quinoléine.
2-Méthylpipéridine : Un dérivé de la pipéridine avec un groupe méthyle attaché à l'atome d'azote.
Chacun de ces composés a des propriétés et des applications uniques, et la présence du groupe 6-(2-méthylpipéridin-1-yl) dans le chlorhydrate de 1,2,3,4-tétrahydroquinoléine confère des caractéristiques spécifiques qui le rendent précieux pour certaines applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H23ClN2 |
|---|---|
Poids moléculaire |
266.81 g/mol |
Nom IUPAC |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-12-5-2-3-10-17(12)14-7-8-15-13(11-14)6-4-9-16-15;/h7-8,11-12,16H,2-6,9-10H2,1H3;1H |
Clé InChI |
ASGQTAVRHDLVKU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)


![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)

![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)



![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)




